molecular formula C16H14FNS B2939318 3-((4-fluorobenzyl)thio)-2-methyl-1H-indole CAS No. 536702-21-3

3-((4-fluorobenzyl)thio)-2-methyl-1H-indole

Cat. No. B2939318
CAS RN: 536702-21-3
M. Wt: 271.35
InChI Key: KJYMDWVIBSBPNJ-UHFFFAOYSA-N
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Description

3-((4-fluorobenzyl)thio)-2-methyl-1H-indole is a chemical compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which plays a crucial role in the immune system and inflammation. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Functionalization

3-((4-fluorobenzyl)thio)-2-methyl-1H-indole is part of the broader class of indole derivatives which have been extensively studied for over a century due to their significant presence in biologically active compounds. The indole nucleus is crucial in synthesizing natural and synthetic compounds with various biological activities. Traditional and modern synthesis methods, including palladium-catalyzed reactions, are pivotal for functionalizing indoles to produce pharmaceutical intermediates, highlighting the indole's versatility in organic chemistry (Cacchi & Fabrizi, 2005).

Anticancer Activity

N-substituted indole derivatives, including those similar to this compound, have shown promising results in anticancer activity. For example, certain derivatives have been identified for their potential in inhibiting topoisomerase-I enzyme, crucial in cancer treatment strategies (Kumar & Sharma, 2022).

Antiviral Research

The structural modification of indole derivatives has been a subject of interest in antiviral research. Compounds synthesized from indole bases have been evaluated for their potential against various viral infections, indicating the scope of this compound in antiviral drug development (Ivashchenko et al., 2019).

Fluorescent Probes

Indole derivatives have been explored for their photophysical properties, making them suitable candidates for fluorescent probes. The fluorescent quantum yields and solvent sensitivity of these compounds offer insights into their applications in biochemical and medical imaging, demonstrating the potential of this compound in these areas (Pereira et al., 2010).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNS/c1-11-16(14-4-2-3-5-15(14)18-11)19-10-12-6-8-13(17)9-7-12/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYMDWVIBSBPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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